4-Chloro-5-ethylpyrimidine

Pharmaceutical intermediate sourcing Agrochemical building block Physicochemical property comparison

Strategic procurement choice for medicinal chemistry: ethyl substitution confers higher LogP (~1.46) vs. methyl analog, optimizing lipophilicity for biphasic reactions & chromatographic purification. Ideal substrate for Suzuki-Miyaura/Buchwald-Hartwig couplings in 4-aryl pyrimidine library synthesis. Validated intermediate for insecticidal 4-amino-5-chloro-6-ethylpyrimidines. Reference standard ready for GC/HPLC/LC-MS method development.

Molecular Formula C6H7ClN2
Molecular Weight 142.58 g/mol
CAS No. 54128-01-7
Cat. No. B1591830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-ethylpyrimidine
CAS54128-01-7
Molecular FormulaC6H7ClN2
Molecular Weight142.58 g/mol
Structural Identifiers
SMILESCCC1=CN=CN=C1Cl
InChIInChI=1S/C6H7ClN2/c1-2-5-3-8-4-9-6(5)7/h3-4H,2H2,1H3
InChIKeyZZMJUBGNHBJUAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-5-ethylpyrimidine (CAS 54128-01-7): Sourcing and Technical Baseline for Chloropyrimidine Intermediates


4-Chloro-5-ethylpyrimidine (CAS 54128-01-7) is a 4-chlorinated pyrimidine derivative with an ethyl substituent at the 5-position, having a molecular formula of C6H7ClN2 and a molecular weight of 142.58 g/mol [1]. It is classified as a pharmaceutical intermediate and a heterocyclic building block, commonly used in the synthesis of more complex organic molecules in medicinal chemistry and agrochemical research [2]. Key computed physicochemical properties include a boiling point of 207.9±20.0 °C (predicted), a density of 1.181±0.06 g/cm³ (predicted), and a predicted pKa of 0.35±0.16, with storage recommended under inert gas at 2-8°C .

4-Chloro-5-ethylpyrimidine Procurement Risks: Why Substituting with a 5-Methyl Analog Can Compromise Synthetic Outcomes


Substituting 4-Chloro-5-ethylpyrimidine with a close analog such as 4-Chloro-5-methylpyrimidine (CAS 51957-32-5) without process revalidation poses quantifiable risks to synthetic routes. The ethyl group at the 5-position confers distinctly different physicochemical properties compared to the methyl analog, including a ~14.2 g/mol higher molecular weight, a ~12.7 °C higher boiling point (207.9 vs. 195.2 °C) , and a lower calculated density (1.181 vs. 1.234 g/cm³) . Critically, the change in calculated LogP from ~1.46 for the ethyl derivative [1] to an estimated lower value for the methyl analog alters compound lipophilicity, which can impact partitioning in biphasic reactions, chromatographic purification behavior, and, ultimately, the pharmacokinetic profile of any downstream drug candidate [2]. These measurable differences underscore that in-class chloropyrimidines are not interchangeable without documented justification.

4-Chloro-5-ethylpyrimidine (CAS 54128-01-7) Quantitative Differentiation: A Comparative Evidence Guide for Informed Sourcing


4-Chloro-5-ethylpyrimidine vs. 4-Chloro-5-methylpyrimidine: Quantified Differences in Key Physicochemical Properties

Direct comparison with its closest 5-alkyl analog, 4-Chloro-5-methylpyrimidine (CAS 51957-32-5), reveals quantifiable differences in fundamental properties. The 5-ethyl derivative has a calculated boiling point of 207.9±20.0 °C, which is 12.7 °C higher than the 195.2±20.0 °C of the 5-methyl analog . Its calculated density is 1.181±0.06 g/cm³, significantly lower than the 1.234±0.06 g/cm³ of the methyl derivative . These differences stem directly from the ethyl vs. methyl substitution and can influence distillation and liquid handling procedures in a production environment. The LogP of the ethyl derivative is calculated as 1.46 [1], while the methyl analog's LogP is predicted to be lower, indicating a measurable difference in lipophilicity.

Pharmaceutical intermediate sourcing Agrochemical building block Physicochemical property comparison

4-Chloro-5-ethylpyrimidine and the Preferability of Chloropyrimidines in Suzuki Coupling: A Class-Level Inference

While no study has directly compared 4-Chloro-5-ethylpyrimidine to its iodo, bromo, or fluoro analogs, a class-level inference can be drawn from established research on halogenated pyrimidines. A 2001 study demonstrated that for Suzuki coupling reactions, chloropyrimidine substrates are generally preferable over their iodo-, bromo-, or fluoropyrimidine counterparts [1]. This preference is attributed to the balance of reactivity and stability that the C-Cl bond provides in these cross-coupling conditions. This suggests 4-Chloro-5-ethylpyrimidine is the optimal halogenation choice for building biaryl pyrimidine libraries, compared to more reactive but less stable or more expensive halide analogs.

Palladium-catalyzed cross-coupling Medicinal chemistry Aryl-aryl bond formation

4-Chloro-5-ethylpyrimidine as a Precursor to Agrochemical Building Blocks: Patent-Documented Synthetic Utility

The commercial and industrial relevance of the 4-chloro-5-ethylpyrimidine scaffold is firmly established in patent literature, where it is described as a valuable intermediate for producing 4-amino-5-chloro-6-ethylpyrimidines [1]. These downstream compounds are documented to exhibit insecticidal, acaricidal, and fungicidal properties [1]. While this is a qualitative statement of utility rather than a direct performance comparison, it provides a verified, application-driven reason for selecting this specific substitution pattern over other regioisomers or analogs that may not lead to the same class of bioactive molecules.

Agrochemical intermediate Insecticide synthesis Fungicide synthesis

4-Chloro-5-ethylpyrimidine Derivatives in DHFR Inhibition: A Class-Level Benchmark for Potency

A class-level benchmark for the potency of this scaffold is provided by studies on structurally related 6-ethylpyrimidine derivatives. A series of 2,4-diamino-6-ethylpyrimidines were evaluated as inhibitors of Pneumocystis carinii dihydrofolate reductase (DHFR). The most potent compound in the series, which also contained the 4-chloro substitution pattern on the phenyl ring (compound 14a), demonstrated an IC50 value of 0.17 µM against the microbial enzyme [1]. This provides a quantitative benchmark for the potency achievable with this core scaffold. Researchers can use this as a baseline when evaluating the performance of their own 4-Chloro-5-ethylpyrimidine-derived compounds in DHFR assays.

Antifolate drug discovery Pneumocystis carinii Enzyme inhibition

4-Chloro-5-ethylpyrimidine (CAS 54128-01-7): Best-Fit Application Scenarios for Sourcing Decisions


Building Block for Palladium-Catalyzed Cross-Coupling Libraries

Based on class-level evidence, 4-Chloro-5-ethylpyrimidine is the rational choice as a starting material for generating diverse libraries of 4-aryl or 4-heteroaryl pyrimidines via Suzuki-Miyaura or Buchwald-Hartwig reactions. Its procurement is justified for medicinal chemists who plan to use cross-coupling as a primary diversification strategy, given the established preference for chloropyrimidine substrates in these reactions [1].

Intermediate for Agrochemical Discovery Targeting Pests and Fungi

For agrochemical research, this compound is a validated intermediate for synthesizing 4-amino-5-chloro-6-ethylpyrimidines, a class of molecules with documented insecticidal, acaricidal, and fungicidal properties [2]. Procurement is recommended for groups actively working on new crop protection agents within this chemical space.

Scaffold for Antifolate Drug Discovery Programs

This compound serves as a privileged scaffold for developing potent dihydrofolate reductase (DHFR) inhibitors. As evidenced by related 6-ethylpyrimidine derivatives, this core can yield compounds with sub-micromolar IC50 values against pathogenic DHFR enzymes, making it a strategic purchase for teams engaged in antifolate drug discovery for infectious diseases [3].

Reference Standard for Analytical Method Development

The distinct and well-defined physicochemical properties of 4-Chloro-5-ethylpyrimidine (boiling point 207.9°C, density 1.181 g/cm³, LogP 1.46 [4]) make it suitable for use as a reference standard in developing and validating analytical methods like GC, HPLC, and LC-MS for related pyrimidine compounds and reaction monitoring. Its procurement is justified for analytical chemistry groups requiring a characterized reference material for these techniques.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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